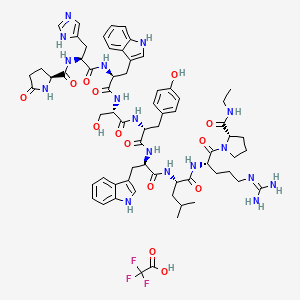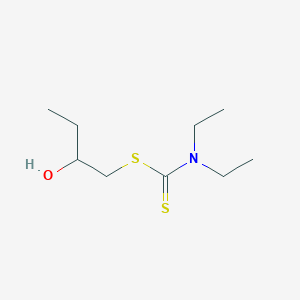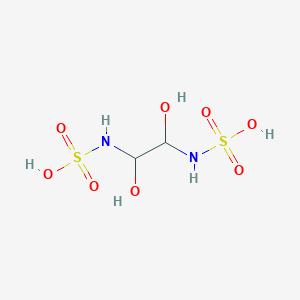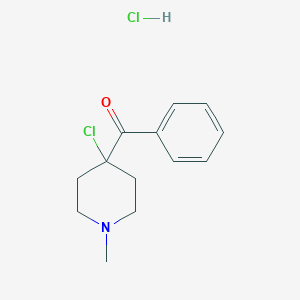![molecular formula C14H17ClN4O2 B12639873 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine CAS No. 918898-05-2](/img/structure/B12639873.png)
7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate . The reaction proceeds through a series of steps, including cyclization and substitution reactions, to form the desired pyrido[4,3-d]pyrimidine core. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrido[4,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrido[3,4-d]pyrimidine: Exhibits anti-inflammatory and antimicrobial properties.
Pyrido[3,2-d]pyrimidine: Studied for its potential as a therapeutic agent in neurodegenerative diseases.
Uniqueness
7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine stands out due to its unique combination of a chloro group and a morpholine ring, which enhances its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
918898-05-2 |
|---|---|
Formule moléculaire |
C14H17ClN4O2 |
Poids moléculaire |
308.76 g/mol |
Nom IUPAC |
4-(7-chloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidin-5-yl)morpholine |
InChI |
InChI=1S/C14H17ClN4O2/c1-3-21-14-12-10(16-9(2)17-14)8-11(15)18-13(12)19-4-6-20-7-5-19/h8H,3-7H2,1-2H3 |
Clé InChI |
DUVICSPQXYAQRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC2=CC(=NC(=C21)N3CCOCC3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)


![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)


![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)

![methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12639856.png)

![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)

